- Preparation of arylquinoline derivatives as dual FABP inhibitors, World Intellectual Property Organization, , ,
Cas no 95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile)

95882-33-0 structure
Nom du produit:3-Cyclopentyl-3-oxopropanenitrile
Numéro CAS:95882-33-0
Le MF:C8H11NO
Mégawatts:137.179042100906
MDL:MFCD04114391
CID:803446
PubChem ID:13592118
3-Cyclopentyl-3-oxopropanenitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Cyclopentyl-3-oxopropanenitrile
- 3-Cyclopentyl-3-oxo-propionitrile
- Cyclopentanepropanenitrile,b-oxo-
- 3-Cyclopentyl-3-oxopropionitrile
- β-Oxocyclopentanepropanenitrile (ACI)
- 95882-33-0
- DB-080356
- AKOS009236565
- FOCJXECLIBAZSA-UHFFFAOYSA-N
- PB32362
- CHEMBL4593178
- SY042272
- EN300-129015
- WS-01519
- MFCD04114391
- SCHEMBL573499
- CS-0053864
- DTXSID50544560
- 3-cyclopentyl-3-oxo-propanenitrile
-
- MDL: MFCD04114391
- Piscine à noyau: 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2
- La clé Inchi: FOCJXECLIBAZSA-UHFFFAOYSA-N
- Sourire: N#CCC(C1CCCC1)=O
Propriétés calculées
- Qualité précise: 137.08400
- Masse isotopique unique: 137.084063974g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 2
- Complexité: 171
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 40.9Ų
Propriétés expérimentales
- Dense: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 229.5±13.0 ºC (760 Torr),
- Point d'éclair: 92.6±19.8 ºC,
- Solubilité: Légèrement soluble (4,4 G / l) (25 ºC),
- Le PSA: 40.86000
- Le LogP: 1.65938
3-Cyclopentyl-3-oxopropanenitrile Informations de sécurité
3-Cyclopentyl-3-oxopropanenitrile Données douanières
- Code HS:2926909090
- Données douanières:
Code douanier chinois:
2926909090Résumé:
2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
3-Cyclopentyl-3-oxopropanenitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124504-250mg |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 98% | 250mg |
¥114.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y0989774-5g |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 95% | 5g |
$850 | 2024-08-02 | |
eNovation Chemicals LLC | Y1128563-500mg |
3-Cyclopentyl-3-oxo-propionitrile |
95882-33-0 | 95% | 500mg |
$185 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03196-25G |
3-cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 97% | 25g |
¥ 5,808.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1128563-5g |
3-Cyclopentyl-3-oxo-propionitrile |
95882-33-0 | 95% | 5g |
$890 | 2024-07-28 | |
Chemenu | CM109223-1000g |
3-cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 95+% | 1000g |
$4480 | 2021-08-06 | |
eNovation Chemicals LLC | D495414-10G |
3-cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 97% | 10g |
$335 | 2024-05-23 | |
eNovation Chemicals LLC | D495414-1G |
3-cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 97% | 1g |
$115 | 2023-05-13 | |
eNovation Chemicals LLC | Y0989774-10g |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 95% | 10g |
$1500 | 2024-08-02 | |
TRC | C993163-25mg |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 25mg |
$ 50.00 | 2022-06-06 |
3-Cyclopentyl-3-oxopropanenitrile Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 70 °C; overnight, 70 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of pyrazoloquinazolinone and pyrroloquinazolinone derivatives as mGluR2 allosteric modulators useful for treatment of neurological, psychiatric, and other disorders, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux; 50 min, reflux; overnight, reflux; reflux → rt
Référence
- Preparation of quinazoline derivatives as RAF kinase modulators for treating cancers, inflammations and immune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 65 °C; 16 h, 65 °C
1.2 Reagents: Water ; cooled
1.3 pH 4 - 5
1.2 Reagents: Water ; cooled
1.3 pH 4 - 5
Référence
- Preparation of substituted pyrimidines as modulators of MYC family proto-oncogene protein, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, reflux
1.2 Solvents: Water ; pH 8
1.2 Solvents: Water ; pH 8
Référence
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt
1.2 30 min, rt; 16 h, 105 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 30 min, rt; 16 h, 105 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives which are useful in the treatment, amelioration or prevention of a viral disease, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt
1.2 30 min, rt; 16 h, 105 °C
1.2 30 min, rt; 16 h, 105 °C
Référence
- Preparation of oxothiazolopyridine carbonic acid derivatives for use as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -14.6 °C; 50 min, -14.6 °C; < -3 °C; 10 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C; overnight, 24 °C; 24 °C → 3 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C
Référence
- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt → 75 °C; 15 h, 70 °C
Référence
- Preparation of Ruxolitinib intermediate, China, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8
1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8
Référence
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
3-Cyclopentyl-3-oxopropanenitrile Raw materials
3-Cyclopentyl-3-oxopropanenitrile Preparation Products
3-Cyclopentyl-3-oxopropanenitrile Littérature connexe
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile) Produits connexes
- 118431-88-2(3-cyclopropyl-3-oxo-propanenitrile)
- 2941-29-9(2-oxocyclopentane-1-carbonitrile)
- 10413-01-1(Hexanenitrile,4-methyl-5-oxo-)
- 4594-77-8(3-(2-Oxocyclopentyl)propanenitrile)
- 29509-06-6(4-Methyl-3-oxopentanenitrile)
- 62455-70-3(b-oxo-Cyclohexanepropanenitrile)
- 62940-04-9(Cyclododecanepropanenitrile, 2-oxo-)
- 7391-45-9(2-Oxocycloheptanecarbonitrile)
- 6214-31-9(3-Bromo-3-methylbut-1-yne)
- 13893-51-1(ethyl 2-amino-2-methyloctanoate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95882-33-0)3-Cyclopentyl-3-oxopropanenitrile

Pureté:99%/99%/99%
Quantité:25.0g/50.0g/100.0g
Prix ($):301.0/501.0/852.0